
1,4-Dibenzylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- DBZP is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). Its presence serves as a marker for low-quality or poorly synthesized BZP .
1,4-Dibenzylpiperazin-2-one: (DBZP) is a chemical compound with the molecular formula CHN. It belongs to the piperazine class of compounds.
Preparation Methods
Synthetic Routes: DBZP can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride.
Reaction Conditions: The reaction typically occurs at moderate temperatures, and the use of excess benzyl chloride can lead to the formation of DBZP.
Industrial Production: While DBZP is not industrially produced on its own, its presence in BZP highlights the importance of high-quality synthesis to avoid impurities.
Chemical Reactions Analysis
Reactivity: DBZP does not exhibit stimulant effects on its own, although this has not been extensively tested.
Reagents and Conditions: As an impurity, DBZP is formed during BZP synthesis. Factors such as temperature and reagent ratios influence its production.
Major Products: DBZP itself does not have significant applications, but understanding its formation is crucial for ensuring BZP quality.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
1,4-Dibenzylpiperazin-2-one derivatives have been studied for their potential use as antipsychotic agents. Research indicates that these compounds may exhibit activity similar to established antipsychotics by acting on dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. The structural modifications in the dibenzylpiperazine scaffold can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to identify the optimal substitutions on the piperazine ring that enhance biological activity. For instance, modifications at the benzyl positions significantly affect the binding affinity to various neurotransmitter receptors. These studies are crucial for developing more effective and safer pharmacological agents .
Antiviral Research
Inhibition of Influenza Virus
Recent studies have shown that derivatives of this compound possess antiviral properties against influenza viruses. In particular, these compounds have demonstrated inhibitory effects on hemagglutinin-mediated membrane fusion processes, which are essential for viral entry into host cells. This mechanism of action suggests a novel approach for antiviral drug development targeting influenza and potentially other enveloped viruses .
Potential Against Coronaviruses
The ongoing research into coronaviruses has highlighted the importance of finding new antiviral agents. Compounds based on the 1,4-dibenzylpiperazine framework have been evaluated for their efficacy against SARS-CoV-2. Preliminary findings suggest that these compounds may inhibit key viral proteins, offering a new avenue for therapeutic intervention in COVID-19 .
Neuropharmacology
Cognitive Enhancement
this compound has also been investigated for its potential cognitive-enhancing effects. Studies indicate that it may improve memory and learning processes by modulating cholinergic and glutamatergic neurotransmission. This property makes it a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Application Area | Key Findings |
---|---|
Antipsychotic Properties | Exhibits activity similar to antipsychotics; affects dopamine/serotonin receptors |
Antiviral Research | Inhibits influenza virus entry; potential activity against coronaviruses |
Neuropharmacology | May enhance cognitive functions; modulates cholinergic/glutamatergic systems |
Case Studies
Several case studies highlight the practical applications of this compound:
- Antiviral Activity Against H1N1 : A study demonstrated that specific derivatives effectively inhibited H1N1 virus replication in vitro, showcasing their potential as antiviral agents .
- Cognitive Enhancement in Animal Models : Research involving animal models has shown significant improvements in memory tasks when treated with this compound derivatives, indicating its promise for treating cognitive impairments .
- Clinical Trials for Antipsychotic Effects : Ongoing clinical trials are evaluating the safety and efficacy of novel formulations based on this compound for managing psychotic disorders .
Mechanism of Action
- DBZP’s mechanism of action is not well-defined due to its lack of direct effects. it serves as a diagnostic marker for BZP quality.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives, such as BZP itself, share structural similarities with DBZP.
Uniqueness: DBZP’s uniqueness lies in its role as an impurity rather than a direct pharmacologically active compound.
Biological Activity
1,4-Dibenzylpiperazin-2-one is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
This compound is characterized by the following chemical structure:
This structure features a piperazine ring with two benzyl groups attached to the nitrogen atoms and a carbonyl group at the 2-position.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties, particularly against HIV-1. In studies, it has shown effectiveness in cytoprotection assays against various HIV-1 variants, indicating its potential as a lead compound for developing novel antiretroviral therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses antibacterial activity against several strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In experimental models, it was found to significantly reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For instance, its antiviral action involves binding to the reverse transcriptase enzyme of HIV-1, which is crucial for viral replication .
Structure-Activity Relationship (SAR)
Studies have established a structure-activity relationship for this compound derivatives. Variations in substituents on the piperazine ring significantly influence their biological activity. For example, modifications at the benzyl positions can enhance or diminish antimicrobial potency .
Case Studies
Study | Objective | Findings |
---|---|---|
Cheng et al., 2015 | Evaluate antibacterial properties | Demonstrated significant activity against E. coli and M. tuberculosis |
Tarallo et al., 2010 | Investigate antiviral effects | Showed effective inhibition of HIV-1 variants |
Jaso et al., 2005 | Analyze anti-inflammatory effects | Reduced NO production in macrophages induced by LPS |
Properties
CAS No. |
32705-80-9 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,4-dibenzylpiperazin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-15-19(13-16-7-3-1-4-8-16)11-12-20(18)14-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
OHOYHVWEDJIMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.